Lipophilicity (LogP) Comparison: Fluorine Provides Intermediate LogP Between Hydrogen and Chlorine Analogs, Favoring Balanced ADME Profiles
The target compound exhibits a calculated LogP of 2.06 , which is substantially lower than the 5-chloro analog (LogP = 2.57–2.68) but higher than the unsubstituted pyridine analog (LogP = 1.92) and the ethyl ketone homolog (LogP = 1.81) . This intermediate lipophilicity positions the 5-fluoro compound closer to the optimal LogP range (1–3) for oral bioavailability and balanced ADME properties, whereas the 5-chloro analog exceeds typical drug-like thresholds.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.06 (Leyan computational) |
| Comparator Or Baseline | 5-Chloro analog (CAS 144505-67-9): LogP = 2.57–2.68 ; Unsubstituted analog (CAS 59576-30-6): LogP = 1.92 ; Ethyl ketone homolog (CAS 1443980-80-0): LogP = 1.81 |
| Quantified Difference | ΔLogP vs. 5-Cl: –0.51 to –0.62; ΔLogP vs. unsubstituted: +0.14; ΔLogP vs. ethyl homolog: +0.25 |
| Conditions | Computational LogP derived from Crippen fragmentation method; all values from vendor-supplied datasheets using consistent methodology (Leyan platform) |
Why This Matters
Compounds with LogP between 1 and 3 are statistically favored for oral bioavailability; the 5-fluoro compound's LogP of 2.06 falls within this range, whereas the 5-chloro analog (2.57–2.68) trends toward higher lipophilicity that may increase off-target binding and metabolic clearance liabilities.
